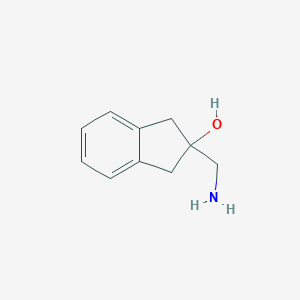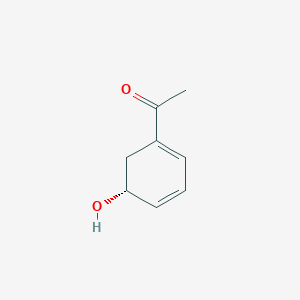
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI), also known as (R)-5-Hydroxy-1,3-cyclohexadiene-1-carboxaldehyde, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as neuroprotective effects. It has also been shown to have insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) in lab experiments is its relatively simple synthesis method. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the research on Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI). One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its insecticidal properties and develop it into a potential insecticide. Additionally, further research is needed to fully understand its mechanism of action and how it can be targeted for specific pathways.
Métodos De Síntesis
The synthesis of Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) can be achieved through several methods. One of the most common methods is the oxidation of (R)-Carvone, which is a natural product obtained from caraway or spearmint oil. The oxidation is usually carried out using a combination of potassium permanganate and sodium hydroxide.
Aplicaciones Científicas De Investigación
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been found to have insecticidal properties, making it a potential candidate for the development of insecticides.
Propiedades
Número CAS |
130384-72-4 |
|---|---|
Nombre del producto |
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) |
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
1-[(5R)-5-hydroxycyclohexa-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-4,8,10H,5H2,1H3/t8-/m0/s1 |
Clave InChI |
AYKOYAPVNGAFOH-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)C1=CC=C[C@@H](C1)O |
SMILES |
CC(=O)C1=CC=CC(C1)O |
SMILES canónico |
CC(=O)C1=CC=CC(C1)O |
Sinónimos |
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



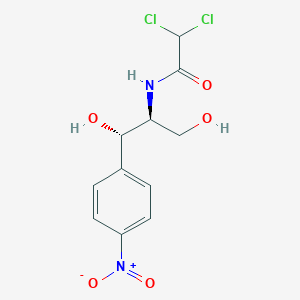
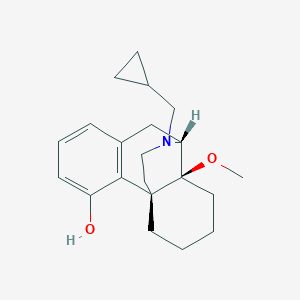

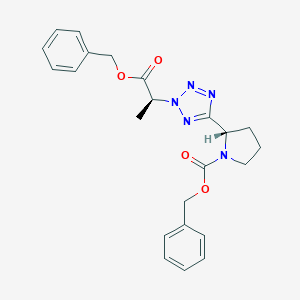
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)

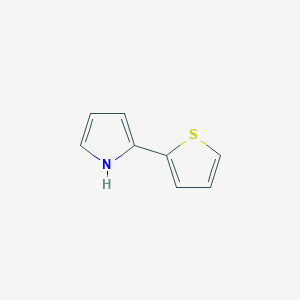
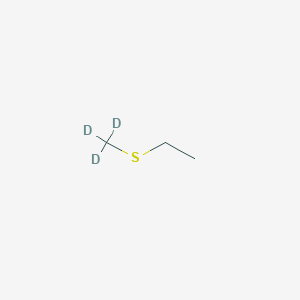
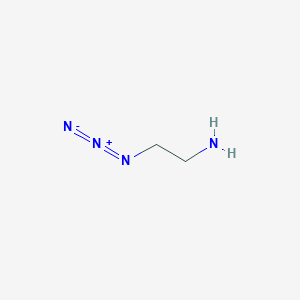
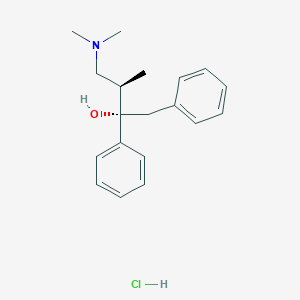
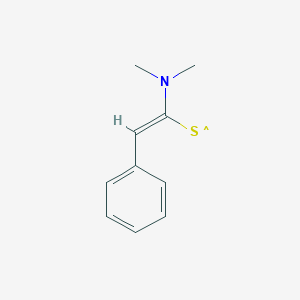
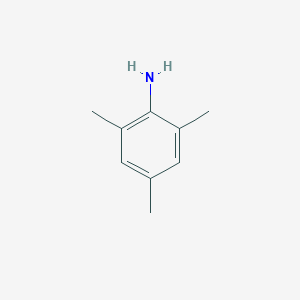
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
